molecular formula C14H22N2O3 B5094432 N-butyl-4-(4-nitrophenoxy)butan-1-amine

N-butyl-4-(4-nitrophenoxy)butan-1-amine

Cat. No.: B5094432
M. Wt: 266.34 g/mol
InChI Key: WDXMNIYKXAYNQS-UHFFFAOYSA-N
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Description

N-butyl-4-(4-nitrophenoxy)butan-1-amine is a secondary amine featuring a butyl group attached to the nitrogen atom and a 4-nitrophenoxy moiety on the fourth carbon of the butan-1-amine backbone.

Properties

IUPAC Name

N-butyl-4-(4-nitrophenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-3-10-15-11-4-5-12-19-14-8-6-13(7-9-14)16(17)18/h6-9,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXMNIYKXAYNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(4-nitrophenoxy)butan-1-amine typically involves a multi-step process:

    Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol. This is achieved by reacting phenol with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Etherification: The 4-nitrophenol is then subjected to etherification with 1-bromobutane to form 4-nitrophenyl butyl ether. This reaction is typically carried out in the presence of a base such as potassium carbonate.

    Amination: The final step involves the amination of 4-nitrophenyl butyl ether with butan-1-amine. This reaction is usually conducted under reflux conditions with a suitable solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(4-nitrophenoxy)butan-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as halides, bases like sodium hydroxide, solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 4-aminophenoxybutan-1-amine.

    Substitution: Various substituted phenoxybutan-1-amines.

    Oxidation: Corresponding oxides or imines.

Scientific Research Applications

N-butyl-4-(4-nitrophenoxy)butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-(4-nitrophenoxy)butan-1-amine involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The amine group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-butyl-4-(4-nitrophenoxy)butan-1-amine with structurally related compounds, highlighting molecular formulas, substituents, and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound (Target) C₁₄H₂₁N₂O₃* ~265.33 4-nitrophenoxy, butyl amine Potential agrochemical/pharmaceutical use
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine C₁₈H₃₁NO 277.45 tert-butyl groups High hydrophobicity; material science applications
N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine C₁₇H₂₉NO 263.42 isopropyl phenoxy Chemical synthesis building block
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine C₁₆H₂₇NO 249.40 dimethyl phenoxy Lipophilic; material science potential
4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine C₁₅H₂₅N₃O 263.38 methoxyphenyl piperazine CNS-targeting due to piperazine moiety

*Inferred formula based on structural similarity.

Key Observations:

  • Electron-withdrawing vs.
  • Solubility : Nitro groups generally decrease water solubility, suggesting the target compound is less soluble than analogs with alkyl substituents (e.g., isopropyl or tert-butyl groups) .
  • Molecular Weight: The nitro group increases molecular weight compared to non-nitrated analogs, which may influence pharmacokinetics in biological systems .

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